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Compound of Interest

Compound Name: Oxazole-4-carboximidamide

Cat. No.: B15246517

Disclaimer: Direct experimental spectroscopic data for Oxazole-4-carboximidamide is not
readily available in publicly accessible databases. The following guide provides predicted
spectroscopic data and generalized experimental protocols based on the analysis of
structurally similar oxazole derivatives and fundamental principles of spectroscopy. This
information is intended to serve as a reference for researchers, scientists, and drug
development professionals.

Predicted Spectroscopic Data

The predicted spectroscopic data for Oxazole-4-carboximidamide is summarized below.
These predictions are derived from the known spectroscopic properties of oxazole and related
heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Oxazole-4-carboximidamide
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Chemical Shift (6, ppm) Multiplicity Assighment
) H-2 (proton on the oxazole
~8.1-83 Singlet _
ring)
) H-5 (proton on the oxazole
~7.8-8.0 Singlet )
ring)
) -NH:z (protons on the
~70-75 Broad Singlet o )
carboximidamide group)
) =NH (proton on the
~85-9.0 Broad Singlet

carboximidamide group)

Table 2: Predicted 13C NMR Spectroscopic Data for Oxazole-4-carboximidamide

Chemical Shift (6, ppm)

Assignment

~ 150 - 155 C-2 (carbon in the oxazole ring)
~135-140 C-4 (carbon in the oxazole ring)
~125-130 C-5 (carbon in the oxazole ring)
~ 160 - 165 C=N (carbon in the carboximidamide group)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Oxazole-4-carboximidamide
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching

3300 - 3500 Strong, Broad (carboximidamide -NHz and
=NH)
C=N stretching
~ 1650 - 1680 Strong o ]
(carboximidamide)
~ 1580 - 1620 Medium C=N stretching (oxazole ring)
~ 1480 - 1520 Medium C=C stretching (oxazole ring)
~ 1050 - 1150 Strong C-O-C stretching (oxazole ring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Oxazole-4-carboximidamide

m/z Interpretation

112.04 [M+H]* (Molecular ion peak)
95 [M - NHs]*

69 [M - C(=NH)NHz]*

43 [C(=NH)NH2]*

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a

compound such as Oxazole-4-carboximidamide.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCIs3). Add a small amount of

tetramethylsilane (TMS) as an internal standard (O ppm).

o Data Acquisition:
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o H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

13C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse
sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5
seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-
noise ratio.

IR Spectroscopy

Sample Preparation:

KBr Pellet: Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet
using a hydraulic press.

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be
cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000 to 400 cm~1.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

[1]

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate
ionization source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI).[2] Acquire the mass spectrum in positive ion mode to observe the
protonated molecular ion [M+H]* and its fragment ions.[3]

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel synthetic compound.
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Caption: General workflow for the spectroscopic characterization of a synthetic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of Oxazole-4-carboximidamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15246517#spectroscopic-data-of-oxazole-4-
carboximidamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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